2-[3-(Trifluoromethoxy)phenyl]furan
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Overview
Description
2-[3-(Trifluoromethoxy)phenyl]furan is an organic compound with the molecular formula C11H7F3O2. It is characterized by a furan ring substituted with a 3-(trifluoromethoxy)phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethoxy)phenyl]furan typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction parameters such as temperature, solvent, and catalyst concentration to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethoxy)phenyl]furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted furans, dihydrofurans, and furan-2,3-dione derivatives .
Scientific Research Applications
2-[3-(Trifluoromethoxy)phenyl]furan has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethoxy)phenyl]furan involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Trifluoromethyl)phenyl]furan
- 2-[3-(Methoxy)phenyl]furan
- 2-[3-(Chloromethoxy)phenyl]furan
Uniqueness
2-[3-(Trifluoromethoxy)phenyl]furan is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H7F3O2 |
---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]furan |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-9-4-1-3-8(7-9)10-5-2-6-15-10/h1-7H |
InChI Key |
WTPRQMMTWZYXLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=CO2 |
Origin of Product |
United States |
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